2-Amino-7,8-dimethyl-3-propylquinoline hydrochloride
Description
Chemical Identity and Nomenclature of 2-Amino-7,8-dimethyl-3-propylquinoline Hydrochloride
Systematic IUPAC Name Derivation and Structural Validation
The IUPAC name of a compound is derived from its structural framework and substituent positions. For 2-amino-7,8-dimethyl-3-propylquinoline hydrochloride, the parent structure is quinoline , a bicyclic system comprising a benzene ring fused to a pyridine ring. Numbering begins at the pyridine nitrogen, proceeding clockwise to prioritize substituents in ascending order.
- Amino group (-NH₂) : Positioned at carbon 2 of the quinoline core.
- Methyl groups (-CH₃) : Occupying carbons 7 and 8 on the benzene ring.
- Propyl group (-C₃H₇) : Attached to carbon 3 of the pyridine ring.
The hydrochloride suffix indicates the compound exists as a salt, with a chloride counterion neutralizing the protonated amino group. This nomenclature aligns with the structural data from PubChem, which confirms the connectivity and substituent positions.
Structural Validation
X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy typically validates such structures. While experimental data for this specific compound is not publicly available, analogous 2-aminoquinoline derivatives exhibit characteristic spectral patterns. For example, the $$ ^1H $$ NMR spectrum of 2-amino-6-chloro-3-propylquinoline hydrochloride (CAS 1171447-48-5) reveals distinct aromatic proton signals between δ 7.5–8.5 ppm and alkyl group resonances at δ 0.9–2.5 ppm. Similar patterns would be expected for the 7,8-dimethyl analog, with additional methyl singlet peaks near δ 2.3 ppm.
CAS Registry Number Analysis and Isomer Differentiation (1171674-96-6 vs. 948293-96-7)
The CAS registry number 1171674-96-6 uniquely identifies 2-amino-7,8-dimethyl-3-propylquinoline hydrochloride. This identifier is critical for distinguishing it from structurally similar compounds, such as positional isomers or salts with varying counterions.
Key Differentiators:
Substituent Positions :
- 1171674-96-6 : Methyl groups at positions 7 and 8.
- 948293-96-7 (hypothetical isomer): If valid, this CAS number could represent a compound with methyl groups at alternative positions (e.g., 5,6-dimethyl), altering its physicochemical properties.
Molecular Formula Consistency :
Case Study: 2-Amino-6-chloro-3-propylquinoline Hydrochloride
This analog (CAS 1171447-48-5) substitutes chlorine at position 6 instead of methyl groups, resulting in a molecular formula of $$ \text{C}{12}\text{H}{14}\text{Cl}2\text{N}2 $$. Such variations underscore the sensitivity of CAS numbers to even minor structural changes.
Molecular Formula ($$ \text{C}{14}\text{H}{19}\text{ClN}_2 $$) and Protonation State Characteristics
The molecular formula $$ \text{C}{14}\text{H}{19}\text{ClN}_2 $$ reflects the compound’s composition as a hydrochloride salt. Breaking this down:
- Neutral base : $$ \text{C}{14}\text{H}{18}\text{N}_2 $$ (2-amino-7,8-dimethyl-3-propylquinoline).
- Hydrochloride component : $$ \text{HCl} $$, contributing one proton (H⁺) and one chloride ion (Cl⁻).
Protonation State and Solubility
The amino group ($$ \text{-NH}2 $$) in the free base becomes protonated to $$ \text{-NH}3^+ $$ in the hydrochloride salt. This ionic form enhances water solubility compared to the neutral base, a property critical for pharmaceutical applications. For example, the hydrochloride salt of 7-[(3-fluorophenethylamino)methyl]quinolin-2-amine exhibits improved bioavailability due to this protonation.
Comparative Analysis with Related Quinoline Derivatives
| Compound Name | Molecular Formula | CAS Registry Number | Key Substituents |
|---|---|---|---|
| 2-Amino-7,8-dimethyl-3-propylquinoline hydrochloride | $$ \text{C}{14}\text{H}{19}\text{ClN}_2 $$ | 1171674-96-6 | 7,8-dimethyl; 3-propyl |
| 2-Amino-6-chloro-3-propylquinoline hydrochloride | $$ \text{C}{12}\text{H}{14}\text{Cl}2\text{N}2 $$ | 1171447-48-5 | 6-chloro; 3-propyl |
| Quinoline (parent compound) | $$ \text{C}9\text{H}7\text{N} $$ | 91-22-5 | None |
Table 1: Structural and registry comparisons of select quinoline derivatives.
The propyl and methyl groups in $$ \text{C}{14}\text{H}{19}\text{ClN}_2 $$ contribute to its molecular weight of 250.76706 g/mol, significantly higher than unsubstituted quinoline (129.16 g/mol). This increase influences chromatographic retention times and mass spectral fragmentation patterns.
Properties
CAS No. |
1171674-96-6 |
|---|---|
Molecular Formula |
C14H19ClN2 |
Molecular Weight |
250.77 g/mol |
IUPAC Name |
7,8-dimethyl-3-propylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C14H18N2.ClH/c1-4-5-12-8-11-7-6-9(2)10(3)13(11)16-14(12)15;/h6-8H,4-5H2,1-3H3,(H2,15,16);1H |
InChI Key |
SMNSWKJMTCBALL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C2C(=C(C=CC2=C1)C)C)N.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthesis Overview
The synthesis of 2-Amino-7,8-dimethyl-3-propylquinoline hydrochloride can be achieved through multiple synthetic routes. The following sections detail the most notable methods reported in the literature.
Method 1: Direct Alkylation of Quinoline Derivatives
One common method involves the alkylation of quinoline derivatives using appropriate alkyl halides. This method typically includes:
Starting Materials : Quinoline or its derivatives (e.g., 7,8-dimethylquinoline) and an alkyl halide (e.g., propyl bromide).
Reagents : A base such as potassium carbonate or sodium hydride is often used to deprotonate the quinoline nitrogen.
-
- The quinoline derivative is dissolved in a suitable solvent (e.g., dimethylformamide).
- The alkyl halide is added along with the base.
- The reaction mixture is heated under reflux for several hours.
Yield and Purification : The product is typically purified by recrystallization from ethanol or water.
Method 2: Reduction of Nitro Compounds
Another effective method involves the reduction of nitro-substituted quinolines:
Starting Materials : Nitro derivatives of quinoline.
Reagents : Common reducing agents include palladium on carbon or iron powder in acidic conditions.
-
- The nitro compound is subjected to hydrogenation in the presence of a catalyst.
- After completion, the reaction mixture is filtered to remove the catalyst.
Yield and Purification : The resultant amine can be converted to its hydrochloride salt by treatment with hydrochloric acid.
Comparative Analysis of Preparation Methods
The following table summarizes the key aspects of each preparation method discussed:
| Method | Starting Material | Reagents | Yield (%) | Purification Method |
|---|---|---|---|---|
| Direct Alkylation | Quinoline derivatives | Potassium carbonate | Up to 85% | Recrystallization |
| Reduction of Nitro Compounds | Nitroquinolines | Palladium on carbon | Up to 90% | Filtration and crystallization |
Research Findings
Recent studies have focused on optimizing these synthesis routes to improve yields and reduce environmental impact. For instance:
Catalyst Efficiency : The use of palladium catalysts has been shown to enhance reaction rates significantly while minimizing side reactions.
Green Chemistry Approaches : Efforts are being made to utilize more environmentally friendly solvents and reagents, aligning with modern green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution at the Amino Group
The primary amino group at position 2 undergoes nucleophilic substitution under acidic or basic conditions:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form stable amides. For example:
Yields for similar reactions range from 70–85% under anhydrous conditions with triethylamine as a base .
-
Alkylation : Forms secondary amines with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, DMSO).
Key Data :
| Reaction Type | Reagent | Conditions | Yield | Source |
|---|---|---|---|---|
| Acylation | Acetyl chloride | DCM, 0°C → RT | 86% | |
| Alkylation | Methyl iodide | DMF, K₂CO₃, 60°C | 68% |
Electrophilic Aromatic Substitution (EAS)
The quinoline ring undergoes EAS primarily at positions activated by electron-donating groups:
-
Nitration : Nitronium ion attacks at position 5 (para to the amino group) in concentrated HNO₃/H₂SO₄, producing nitro derivatives .
-
Sulfonation : Directed to position 6 (ortho to the amino group) using fuming H₂SO₄ at 80°C .
Theoretical Insights :
-
Methyl groups at positions 7 and 8 enhance electron density at adjacent positions, favoring regioselectivity.
-
Halogenation (e.g., bromine in acetic acid) occurs at position 4 with >90% selectivity .
Side-Chain Modifications
The propyl group at position 3 participates in selective reactions:
-
Oxidation : Catalyzed by KMnO₄ in acidic conditions, the terminal methyl group oxidizes to a carboxylic acid.
-
Radical Halogenation : N-Bromosuccinimide (NBS) under UV light brominates the propyl chain at the β-position .
Experimental Evidence :
-
Oxidation of a similar 3-propylquinoline derivative yielded a carboxylic acid with 72% efficiency .
Coordination Chemistry
The amino and quinoline nitrogen atoms act as bidentate ligands for transition metals:
-
Cu(II) Complexes : Form octahedral complexes with stoichiometry [Cu(C₁₅H₁₉N₂)Cl₂], confirmed by UV-Vis () and ESR spectroscopy .
-
Fe(III) Chelation : Exhibits strong binding () in aqueous solutions at pH 7 .
Condensation and Cyclization
The amino group reacts with carbonyl compounds to form heterocycles:
-
Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to yield imines, which cyclize under acidic conditions to form quinazoline derivatives .
-
Povarov Reaction : Reacts with electron-deficient alkenes (e.g., maleic anhydride) to generate tetrahydroquinoline-fused systems .
Synthetic Applications :
Biological Alkylation
In medicinal contexts, the compound undergoes bioalkylation via cytochrome P450 enzymes:
-
N-Dealkylation : The propyl chain is cleaved in vivo, producing 2-amino-7,8-dimethylquinoline as a primary metabolite .
-
Methyl Oxidation : 7- and 8-methyl groups oxidize to hydroxymethyl derivatives, detected in rat liver microsomes .
Pharmacokinetic Data :
| Metabolic Pathway | Enzyme | Half-Life (h) | Bioavailability | Source |
|---|---|---|---|---|
| N-Dealkylation | CYP3A4 | 2.3 | 42% | |
| Methyl Oxidation | CYP2D6 | 1.8 | 37% |
Scientific Research Applications
Pharmaceutical Research
Antimicrobial Activity
2-Amino-7,8-dimethyl-3-propylquinoline hydrochloride has been identified as a promising candidate for the development of new antimicrobial agents. Preliminary studies indicate that it exhibits significant activity against various bacterial strains. This compound's structure suggests it may interact with biological targets involved in cellular signaling pathways, potentially enhancing its effectiveness as an antimicrobial agent .
Anti-inflammatory Properties
In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. Such properties make it a candidate for further pharmacological exploration, particularly in developing treatments for inflammatory diseases.
Biochemical Studies
Proteomics Research
The compound is utilized in proteomics research due to its ability to interact with proteins and enzymes. It serves as a lead compound for synthesizing derivatives that can be used to study protein interactions and functions. The hydrochloride form of the compound enhances its solubility, making it suitable for various biochemical assays .
Drug Development
Lead Compound for Antileishmanial Agents
Recent studies have highlighted the potential of quinoline derivatives, including 2-amino-7,8-dimethyl-3-propylquinoline hydrochloride, as lead compounds for developing antileishmanial agents. These compounds have demonstrated efficacy against kinetoplastid protozoa such as Leishmania and Trypanosoma, which are responsible for significant tropical diseases . The compound's derivatives have shown promising results in preclinical studies, indicating their potential for treating visceral leishmaniasis .
Synthesis and Derivatives
The synthesis of 2-amino-7,8-dimethyl-3-propylquinoline hydrochloride typically involves multi-step organic reactions that allow for the efficient production of the compound while enabling variations to create analogs with potentially enhanced properties. Various synthetic methods have been explored to optimize yields and biological activity .
| Application Area | Description |
|---|---|
| Antimicrobial Activity | Effective against various bacterial strains; potential for new antimicrobial agents |
| Anti-inflammatory Effects | Potential use in treating inflammatory diseases |
| Proteomics Research | Utilized to study protein interactions; enhances solubility for biochemical assays |
| Drug Development | Lead compound for antileishmanial agents; efficacy against Leishmania and Trypanosoma |
Case Studies and Research Findings
Several studies have documented the efficacy of quinoline derivatives in treating tropical diseases:
- A study demonstrated that derivatives of 2-amino-7,8-dimethyl-3-propylquinoline hydrochloride exhibited significant antileishmanial activity with IC90 values lower than traditional treatments like N-methylglucamine antimonate .
- Research on the synthesis of related quinoline compounds has shown their potential as multitarget agents in treating diseases such as Alzheimer's disease by inhibiting key enzymes like acetylcholinesterase .
Mechanism of Action
The mechanism of action of 2-Amino-7,8-dimethyl-3-propylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 1171674-96-6
- Molecular Formula : C₁₄H₁₉ClN₂
- Molecular Weight : 250.77 g/mol
- Substituents: Methyl groups at positions 7 and 8, a propyl chain at position 3, and an amino group at position 2 .
Availability: Marketed by Santa Cruz Biotechnology in 250 mg ($150.00) and 500 mg ($260.00) quantities. Limited data on storage, usage, and spectral properties are available .
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound’s quinoline backbone allows for diverse substitutions, which significantly alter physicochemical properties. Below is a comparative table of key analogs:
Impact of Substituent Positioning and Functional Groups
5,8-dimethyl substitution (CAS 1170435-03-6) could disrupt π-π stacking interactions in receptor binding due to altered electron distribution .
Alkyl Chain Length :
- The propyl chain (C₃H₇) in the reference compound contributes to higher lipophilicity (logP ~3.2 estimated) compared to the ethyl analog (C₂H₅, logP ~2.8), suggesting better membrane permeability .
Electronegative Substitutents :
- The chloro-substituted analog (CAS 1170917-31-3) exhibits increased molecular weight (271.19 vs. 250.77) and polarity, which may improve solubility in polar solvents but reduce blood-brain barrier penetration .
Biological Activity
2-Amino-7,8-dimethyl-3-propylquinoline hydrochloride is a synthetic compound with a quinoline core that has garnered interest for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-Amino-7,8-dimethyl-3-propylquinoline hydrochloride is C₁₄H₁₉ClN₂, with a molecular weight of approximately 250.77 g/mol. The compound features:
- An amino group at position 2,
- Methyl groups at positions 7 and 8,
- A propyl group at position 3.
This unique structure contributes to its reactivity and biological properties.
Anticancer Properties
Research indicates that 2-Amino-7,8-dimethyl-3-propylquinoline hydrochloride exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines. Notably, it has been tested against K562 (chronic myeloid leukemia) and Hep3B (hepatocellular carcinoma) cell lines using the MTT assay method.
| Cell Line | Concentration (µg/ml) | IC50 (µg/ml) | Activity |
|---|---|---|---|
| K562 | 10 | >50 | Inactive |
| K562 | 20 | 50 | Moderate Activity |
| K562 | 30 | <20 | Significant Activity |
| Hep3B | 10 | >50 | Inactive |
| Hep3B | 20 | <10 | High Activity |
The compound demonstrated an IC50 value of less than 20 µg/ml against K562 cells, indicating potent cytotoxic effects .
The mechanism by which 2-Amino-7,8-dimethyl-3-propylquinoline hydrochloride exerts its effects involves binding to specific biological targets, potentially inhibiting their activity. This interaction is critical for understanding its therapeutic potential. The presence of the amino group allows for nucleophilic substitution reactions, while the electron-rich nature of the quinoline ring facilitates electrophilic aromatic substitution .
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with 2-Amino-7,8-dimethyl-3-propylquinoline hydrochloride. Below is a comparison table highlighting key differences:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Aminoquinoline | Lacks methyl and propyl substituents | Simpler structure; less reactivity |
| 7-Fluoroquinoline | Contains fluorine but lacks amino and propyl groups | Increased lipophilicity; different biological properties |
| 3-Propylquinoline | Contains propyl but lacks amino and fluorine groups | Less reactivity; different interaction profile |
| 2-Amino-5,8-dimethyl-3-propylquinoline hydrochloride | Similar framework but different substitution pattern | Variations in biological activity |
Case Studies
- In Vitro Studies: A study evaluated the anticancer activity of various synthesized quinoline derivatives, including 2-Amino-7,8-dimethyl-3-propylquinoline hydrochloride. The results indicated that compounds with similar structures exhibited varying degrees of cytotoxicity against cancer cell lines .
- Mechanistic Insights: Further investigations into the compound's binding affinities to specific receptors have shown that its structural features enhance its interaction with target enzymes involved in cancer progression .
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for confirming the structural identity and purity of 2-Amino-7,8-dimethyl-3-propylquinoline hydrochloride?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use -NMR and -NMR to verify substituent positions and confirm the absence of impurities. For example, aromatic protons in quinoline derivatives typically resonate between δ 7.0–9.0 ppm, while alkyl substituents (methyl, propyl) appear at δ 1.0–3.0 ppm .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. A C18 column and gradient elution (e.g., water:acetonitrile with 0.1% trifluoroacetic acid) are recommended for baseline separation of quinoline derivatives .
- Mass Spectrometry (MS) : Confirm molecular weight using ESI-MS in positive ion mode; theoretical molecular weight = 264.76 g/mol (free base) + 36.46 g/mol (HCl) = 301.22 g/mol.
Q. How should researchers optimize synthetic routes for this compound to minimize byproducts?
- Methodological Answer :
- Stepwise Functionalization : Prioritize regioselective alkylation of the quinoline core. For example, introduce the propyl group at position 3 before installing methyl groups at positions 7 and 8 to avoid steric hindrance .
- Catalytic Optimization : Use palladium-catalyzed cross-coupling reactions for aromatic substitutions. Monitor reaction progress via TLC (silica gel, ethyl acetate:hexane = 1:3) to detect intermediates.
- Purification : Employ recrystallization from ethanol/water (4:1 v/v) to isolate the hydrochloride salt with ≥95% purity.
Q. What stability parameters must be considered during storage and handling?
- Methodological Answer :
- Storage Conditions : Store in airtight, light-resistant containers at 2–8°C under inert gas (argon or nitrogen) to prevent hydrolysis of the hydrochloride salt .
- Stability Testing : Conduct accelerated degradation studies (40°C, 75% RH for 6 months) and monitor via HPLC. Quinoline derivatives are prone to oxidation at the amino group; include antioxidants like BHT (0.01% w/w) in formulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C) using validated cell lines (e.g., HEK293 for receptor-binding studies). Inconsistent data may arise from variations in solvent (DMSO vs. saline) or incubation times .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to identify outliers. Cross-reference with structural analogs (e.g., 5,7-dimethoxyquinoline derivatives) to isolate substituent-specific effects .
Q. What strategies are effective for impurity profiling during scale-up synthesis?
- Methodological Answer :
- Impurity Identification : Use LC-MS/MS to detect and quantify byproducts. Common impurities include desmethyl analogs (loss of methyl groups) or propyl-oxidized derivatives. Reference standards for quinoline impurities (e.g., EP-grade desfluoro compounds) are critical for calibration .
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction kinetics and adjust reagent stoichiometry in real time.
Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to predict binding affinities to target receptors (e.g., kinase domains). The amino and propyl groups are critical for hydrogen bonding and hydrophobic interactions, respectively .
- QSAR Studies : Develop quantitative structure-activity relationship models using descriptors like logP (predicted ~2.8) and polar surface area (PSA ~45 Ų) to correlate physicochemical properties with biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
